molecular formula C11H14O4 B8378387 2-Methoxy-6-(dimethoxymethyl)benzaldehyde

2-Methoxy-6-(dimethoxymethyl)benzaldehyde

Cat. No. B8378387
M. Wt: 210.23 g/mol
InChI Key: UNAKPZUFXZRYES-UHFFFAOYSA-N
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Patent
US05252560

Procedure details

A solution of the dimethyl acetal of m-anisaldehyde (490 mg) in dry diethyl ether (10 mL) at 0° was treated with a 1.7 molar solution of t-butyllithium (1.75 mL). The solution was stirred for 1 h at 0°, followed by addition of anhydrous dimethylformamide (0.25 mL). The solution was allowed to warm to 23° over 15 h, quenched by the addition of water, and extracted with ethyl acetate (2×50 mL). The combined organic layers were dried (MgSO4) and evaporated. The residue was purified by chromatography on silica using 90% hexane-ethyl acetate as eluent to afford the title compound as a pale yellow oil (255 mg).
[Compound]
Name
dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
490 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.75 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([O:8][CH3:9])[CH:3]=1.[C:11]([Li])(C)(C)C.CN(C)[CH:18]=[O:19].[CH2:21]([O:23]CC)C>>[CH3:9][O:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([CH:1]([O:19][CH3:18])[O:10][CH3:11])[C:3]=1[CH:21]=[O:23]

Inputs

Step One
Name
dimethyl acetal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
490 mg
Type
reactant
Smiles
C(C1=CC(=CC=C1)OC)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.75 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
Quantity
0.25 mL
Type
reactant
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 1 h at 0°
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 23° over 15 h
Duration
15 h
CUSTOM
Type
CUSTOM
Details
quenched by the addition of water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica using 90% hexane-ethyl acetate as eluent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=O)C(=CC=C1)C(OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 255 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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